molecular formula C8H13NS B1586173 Isothiocyanatocycloheptane CAS No. 81542-16-7

Isothiocyanatocycloheptane

Cat. No. B1586173
CAS RN: 81542-16-7
M. Wt: 155.26 g/mol
InChI Key: ZGNJAJWMDQTLQC-UHFFFAOYSA-N
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Description

Isothiocyanatocycloheptane is a type of isothiocyanate (ITC), which are bioactive products resulting from enzymatic hydrolysis of glucosinolates . The molecular formula of Isothiocyanatocycloheptane is C8H13NS .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis route has been explored where isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of Isothiocyanatocycloheptane can be determined using various techniques. For instance, a tool named “What is this? (WIT)” can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another method involves using a diffractometer specifically designed for 3D ED/microED .


Chemical Reactions Analysis

The chemical reactions involving Isothiocyanatocycloheptane can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . These tools can help in determining key model input parameters that drive the uncertainty in predicted model outputs .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiocyanatocycloheptane can be analyzed using various techniques. For instance, high-throughput material research can be used to measure physical properties and biological performance of many different polymeric biomaterials .

Scientific Research Applications

Environmental Monitoring

Isothiocyanatocycloheptane and its derivatives, including isocyanatocyclohexane, have been identified as significant compounds in urban and industrial air. They are used in the automobile industry, building insulation, and the manufacture of various products such as foams, rubber, paints, and varnishes. Their presence in different environments has been studied using advanced analytical methods, highlighting their relevance in environmental monitoring and pollution assessment (Gallego et al., 2007).

Agrochemical Synthesis

Isothiocyanates, including isothiocyanatocycloheptane, play a crucial role as reactive intermediates in the synthesis of agrochemicals. They are instrumental in constructing vital carboxylic functions and heterocycles, such as tetrazolones, thiazoles, and uracils, essential for agrochemical development (Lamberth, 2021).

Medicinal Chemistry

Isothiocyanates from cruciferous vegetables, similar in structure to isothiocyanatocycloheptane, have been extensively studied for their disease preventive and therapeutic effects. They have been utilized in clinical trials against various diseases, including cancer and autism, suggesting their potential incorporation into larger disease mitigation efforts (Palliyaguru et al., 2018).

Chemical Synthesis

Isothiocyanatocycloheptane and related compounds are valuable in synthesizing five-membered heterocycles, demonstrating broad substrate scope and high yields. These reactions are significant for developing new chemical entities with potential applications in various scientific fields (Goldberg et al., 2012).

Advanced Material Development

Innovative applications of isothiocyanates include their use in fluorescent bioprobes for specific and photostable mitochondrion imaging. This application is crucial for real-time monitoring of biological processes such as mitophagy, demonstrating the versatility of isothiocyanates in advanced material science (Zhang et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Cyclohexanone, indicates that it is a flammable liquid and vapor, and it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Isothiocyanatocycloheptane are not mentioned in the search results, there are general future directions for the field of isothiocyanates. For instance, the new generation of surgical robots for ICH will facilitate quantitative, precise, individualized, standardized treatment strategies for ICH . Another future direction involves the development of heterocycles, which have not been used in this field so far .

properties

IUPAC Name

isothiocyanatocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNJAJWMDQTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383643
Record name isothiocyanatocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiocyanatocycloheptane

CAS RN

81542-16-7
Record name isothiocyanatocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81542-16-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Johansson, C Fotsch, MD Bartberger… - Journal of medicinal …, 2008 - ACS Publications
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) has attracted considerable attention during the past few years as a potential target for the treatment of diseases associated with …
Number of citations: 57 pubs.acs.org

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